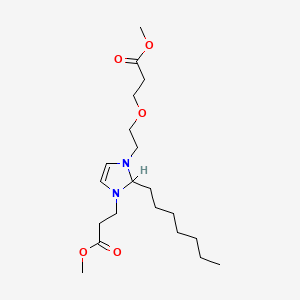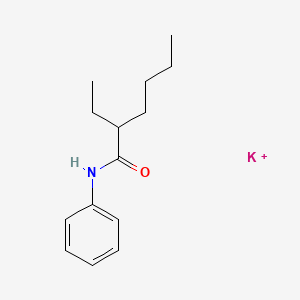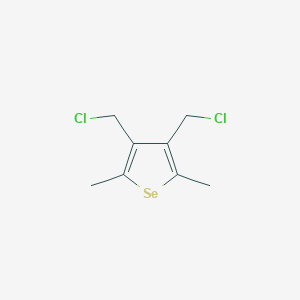
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate is a complex organic compound with a molecular formula of C20H36N2O5 and a molecular weight of 384.517 g/mol . This compound belongs to the class of heterocyclic organic compounds, specifically imidazoles, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves multiple steps, starting from the appropriate heptyl and imidazole precursors. The reaction typically involves:
Alkylation: The heptyl group is introduced through an alkylation reaction.
Cyclization: The formation of the imidazole ring is achieved through cyclization reactions.
Esterification: The final step involves esterification to introduce the methoxy and oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrogen 1-[2-[bis(2-carboxylatoethyl)amino]ethyl]-3-(carboxylatomethyl)-2-heptyl-4,5-dihydro-1H-imidazolium
- Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1-imidazole-1-propionate
Uniqueness
Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
68630-93-3 |
|---|---|
Fórmula molecular |
C20H36N2O5 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl 3-[2-heptyl-3-[2-(3-methoxy-3-oxopropoxy)ethyl]-2H-imidazol-1-yl]propanoate |
InChI |
InChI=1S/C20H36N2O5/c1-4-5-6-7-8-9-18-21(12-10-19(23)25-2)13-14-22(18)15-17-27-16-11-20(24)26-3/h13-14,18H,4-12,15-17H2,1-3H3 |
Clave InChI |
QRPOISBXIZMALK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1N(C=CN1CCOCCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)





